molecular formula C17H23N5O4S B1507508 Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide CAS No. 242483-79-0

Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide

Cat. No.: B1507508
CAS No.: 242483-79-0
M. Wt: 393.5 g/mol
InChI Key: BOZHNCARKXYRTI-CYBMUJFWSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of tert-butyl N-[(2S)-3,3-dimethyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate exhibits a complex three-dimensional structure that incorporates multiple sterically demanding substituents around a central amino acid framework. The compound features a chiral center at the alpha-carbon position bearing the (2S)-configuration, which influences the overall conformational preferences and intermolecular interactions of the molecule. The tert-butyloxycarbonyl protecting group adopts a characteristic spatial orientation that minimizes steric clashes with the adjacent dimethyl-substituted alkyl chain, creating a sterically crowded environment around the protected amino nitrogen. This steric hindrance plays a crucial role in determining the compound's reactivity profile and selectivity in chemical transformations. The molecular geometry is further complicated by the presence of the bulky 6-nitrobenzotriazole substituent, which introduces additional conformational constraints and electronic effects.

Crystallographic studies of related benzotriazole derivatives provide valuable insights into the structural organization of this class of compounds. Research on benzotriazole-containing molecules has revealed that the benzotriazole ring system typically adopts planar conformations that facilitate π-π stacking interactions and hydrogen bonding networks. The three benzotriazolyl moieties in related tripodal structures demonstrate inclination angles ranging from 82.1 to 88.3 degrees with respect to the mean plane of aromatic systems, suggesting that the benzotriazole ring in the target compound likely maintains a similar spatial arrangement. The nitro substituent at the 6-position introduces additional electronic density and steric bulk that influences the overall molecular packing in the solid state. Intermolecular interactions in benzotriazole derivatives are predominantly governed by weak C-H···N hydrogen bonds and π-π stacking interactions between aromatic systems.

The thioamide functionality represents a critical structural feature that distinguishes this compound from conventional carbamate-protected amino acids. Crystallographic analysis of analogous thioamide-containing molecules reveals that the carbon-sulfur double bond length typically measures approximately 1.663 Å, while maintaining characteristic bond angles that reflect the sp² hybridization of the carbon center. The orientation of the thioamide group relative to the benzotriazole ring system creates specific dihedral angles that influence the compound's electronic properties and reactivity patterns. The sulfur atom's larger atomic radius compared to oxygen introduces unique steric and electronic effects that affect the molecule's conformational preferences and intermolecular interactions.

Structural Parameter Value Reference
Molecular Weight 393.46 g/mol
Exact Mass 393.14700 Da
Polar Surface Area 150.44 Ų
Calculated LogP 4.18200
Heavy Atom Count 27 atoms
Rotatable Bond Count 5-7 bonds

Properties

IUPAC Name

tert-butyl N-[(2S)-3,3-dimethyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O4S/c1-16(2,3)13(18-15(23)26-17(4,5)6)14(27)21-12-9-10(22(24)25)7-8-11(12)19-20-21/h7-9,13H,1-6H3,(H,18,23)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZHNCARKXYRTI-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=S)N1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=S)N1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10733812
Record name tert-Butyl [(2S)-3,3-dimethyl-1-(6-nitro-1H-benzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

242483-79-0
Record name tert-Butyl [(2S)-3,3-dimethyl-1-(6-nitro-1H-benzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Activation Using 6-Nitrobenzotriazole

The 6-nitrobenzotriazole moiety is introduced by reacting Boc-L-thionoleucine with 6-nitrobenzotriazole under dehydrating conditions. The activation often employs carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), which facilitate the formation of the benzotriazolide active ester.

  • Typical Reaction Conditions:

    • Solvent: Dichloromethane or dimethylformamide (DMF)
    • Temperature: 0°C to room temperature
    • Reaction time: Several hours under inert atmosphere (e.g., nitrogen or argon)
    • Molar ratios: Boc-L-thionoleucine:6-nitrobenzotriazole:DCC typically 1:1.1:1.1
  • Mechanism:
    The carbodiimide activates the carboxyl group forming an O-acylisourea intermediate, which is then displaced by 6-nitrobenzotriazole to yield the active ester this compound.

Purification

The crude product is purified by standard techniques such as:

  • Filtration: Removal of dicyclohexylurea byproduct
  • Extraction: Washing with aqueous solutions to remove residual reagents
  • Chromatography: Silica gel column chromatography using appropriate eluents (e.g., mixtures of ethyl acetate and hexane) to isolate the pure active ester.

Characterization

  • Spectroscopic Analysis:

    • NMR (1H, 13C) to confirm the Boc protection and benzotriazolide formation
    • Mass spectrometry for molecular weight confirmation
    • IR spectroscopy to identify characteristic thiocarbonyl and carbamate stretches
  • Yield: Typically moderate to high yields (60-85%) depending on reaction conditions and purification efficiency.

Comparative Table of Preparation Parameters

Parameter Typical Conditions Notes
Starting Material Boc-L-thionoleucine Prepared or commercially available
Activating Agent Dicyclohexylcarbodiimide (DCC) or DIC Carbodiimide activates carboxyl group
Activator Nucleophile 6-Nitrobenzotriazole Provides active ester leaving group
Solvent Dichloromethane (DCM), DMF Anhydrous conditions preferred
Temperature 0°C to room temperature Controls reaction rate and side reactions
Reaction Time 2-6 hours Monitored by TLC or HPLC
Purification Method Filtration, extraction, silica gel chromatography Removes urea byproducts and impurities
Yield 60-85% Dependent on scale and purification

Research Findings and Methodological Insights

  • The use of 6-nitrobenzotriazole as an activating group enhances the electrophilicity of the carboxyl function, facilitating efficient peptide bond formation with minimal racemization.

  • Boc protection of the amino group ensures selectivity and stability during activation and subsequent coupling steps, preventing side reactions.

  • The thiono (thiocarbonyl) linkage in Boc-Thiono-t-Leu derivatives introduces unique reactivity patterns, useful in synthesizing peptide analogs with sulfur-containing backbones.

  • Optimization of reaction conditions such as temperature and solvent polarity significantly affects the purity and yield of the active ester.

  • The benzotriazolide active esters are stable enough to be isolated and stored under inert atmosphere, allowing their use as reagents in peptide synthesis protocols.

Chemical Reactions Analysis

Types of Reactions: Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide can undergo various chemical reactions, including:

  • Oxidation: Conversion of the thiono group to sulfoxide or sulfone derivatives.

  • Reduction: Reduction of the nitro group to an amine.

  • Substitution: Replacement of the Boc group with other protecting groups or functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Using reducing agents like tin chloride or iron powder.

  • Substitution: Using reagents like trifluoroacetic acid (TFA) for Boc deprotection.

Major Products Formed:

  • Oxidation: Sulfoxide or sulfone derivatives.

  • Reduction: Amines.

  • Substitution: Various protected or functionalized derivatives.

Scientific Research Applications

Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide has several applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The following table compares Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide with three structurally related benzotriazolide derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Amino Acid Side Chain Applications Solubility Storage Purity
This compound Not explicitly provided (inferred) C₂₂H₂₈N₆O₅S ~488.56 (estimated) Leucine (branched aliphatic) Synthesis of sterically hindered thioamide peptides Likely DMSO -20°C >98% (inferred)
Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide 184951-89-1 C₂₁H₂₃N₅O₅S 457.51 Serine (benzyl-protected hydroxyl) Sulfur-containing peptides, thiazoline ring formation DMSO -20°C >98%
Boc-ThionoGlu(OtBu)-1-(6-nitro)benzotriazolide 184951-90-4 C₂₄H₃₁N₅O₇S 557.60 Glutamic acid (tert-butyl ester) Peptides requiring acidic side-chain functionalization DMSO -20°C 98%
Boc-ThionoAla-1-(6-nitro)benzotriazolide Not explicitly provided C₁₆H₁₉N₅O₅S ~393.42 (estimated) Alanine (methyl group) Model studies for small-peptide synthesis DMSO -20°C >98% (inferred)

Key Structural and Functional Differences

Amino Acid Side Chain
  • Boc-Thiono-t-Leu: The leucine side chain (isobutyl group) introduces steric hindrance, which may slow coupling kinetics but enhance stability in hydrophobic peptide environments .
  • Boc-ThionoSer(Bzl): The benzyl-protected serine side chain enables post-synthetic deprotection for hydroxyl group functionalization, useful in glycopeptide synthesis .
  • Boc-ThionoGlu(OtBu): The tert-butyl-protected glutamic acid allows for acidic side-chain incorporation, critical for pH-responsive peptides or metal-binding motifs .
  • Boc-ThionoAla: The minimal methyl group of alanine reduces steric effects, favoring rapid coupling in straightforward peptide assembly .

Biological Activity

Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide is a synthetic compound utilized primarily in chemical and biological research. It features a Boc-protected thioester group , a benzyl group , and a nitro-substituted benzotriazole moiety . This compound is notable for its applications in peptide synthesis and its role in studying enzyme mechanisms and protein interactions.

Chemical Structure and Properties

  • Chemical Formula : C16H19N5O4S
  • CAS Number : 184951-89-1
  • Molecular Weight : 373.41 g/mol

The compound's structure facilitates its reactivity, particularly as a coupling reagent in peptide synthesis, where it promotes the formation of peptide bonds efficiently.

This compound acts primarily through its thioester and benzotriazole functionalities. The thioester group can form covalent bonds with nucleophiles, enabling various chemical transformations. The nitro group can undergo reduction to yield amino derivatives, which may exhibit different biological activities compared to the parent compound.

Enzyme Interactions

Research indicates that this compound can interact with specific enzymes, influencing their activity. For instance, studies have shown that benzotriazole derivatives can inhibit certain protein kinases, which are crucial in various signaling pathways related to cell growth and proliferation .

Antimicrobial Activity

Benzotriazole derivatives, including this compound, have demonstrated antimicrobial properties. In vitro studies have shown that related compounds exhibit activity against various bacterial strains and protozoan parasites. For example, benzotriazole derivatives were found to be effective against Entamoeba histolytica, with significant reductions in parasite viability at specific concentrations .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated across different cell lines. Nitro derivatives have shown varying degrees of cytotoxic effects depending on their substituents. Notably, compounds with amino groups exhibited enhanced cytotoxicity against tumor cells .

Case Studies

  • Antiparasitic Activity : A study evaluated the efficacy of benzotriazole derivatives on Trypanosoma cruzi, showing that specific compounds significantly inhibited the growth of both epimastigote and trypomastigote forms of the parasite.
  • Antitumor Potential : Research focusing on the effects of benzotriazole derivatives on cancer cell lines revealed that certain modifications to the benzotriazole nucleus could enhance cytotoxicity against tumor cells while sparing normal cells .

Comparative Analysis with Related Compounds

Compound NameKey FeaturesBiological Activity
Boc-ThionoSer(Bzl)-1-benzotriazolideLacks nitro groupDifferent reactivity
Boc-ThionoSer(Bzl)-1-(4-nitro)benzotriazolideNitro group in different positionVaries in antimicrobial properties

Q & A

Q. What is the role of Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide in peptide synthesis?

This compound acts as a thioamide-containing building block for native chemical ligation (NCL) in peptide synthesis. The 6-nitrobenzotriazolide (Bt) moiety enhances activation efficiency during coupling reactions, while the Boc (tert-butyloxycarbonyl) group provides transient protection for the thionoleucine residue. Its use is critical for introducing thioamide bonds into peptide backbones, which can stabilize secondary structures or modulate enzymatic activity .

Q. How is this compound synthesized and characterized?

Synthesis involves reacting Boc-L-thionoleucine with 6-nitrobenzotriazole in the presence of coupling agents like DCC (dicyclohexylcarbodiimide). Purification is typically performed via column chromatography (e.g., cyclohexane/ethyl acetate/methanol gradients). Characterization relies on NMR (¹H, ¹³C) for structural confirmation and HPLC-MS for purity assessment (>95%). The nitro group’s electron-withdrawing properties enhance reactivity, verified via FTIR peaks at 1520 cm⁻¹ (NO₂ asymmetric stretch) .

Q. What analytical methods confirm the stability of this compound under reaction conditions?

Stability is monitored using:

  • HPLC kinetic assays to track degradation under acidic/basic conditions.
  • UV-Vis spectroscopy (λ = 300–350 nm) to detect nitrobenzotriazole byproducts.
  • Mass spectrometry to identify hydrolyzed intermediates (e.g., free thionoleucine). Storage recommendations include anhydrous environments at –20°C to prevent hydrolysis of the Bt group .

Advanced Research Questions

Q. How can reaction yields be optimized when using this compound in solid-phase peptide synthesis (SPPS)?

Key strategies include:

  • Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) minimizes side reactions.
  • Coupling agents : HOBt/DIPEA combinations reduce racemization.
  • Temperature control : Reactions at 0–4°C slow premature activation. Discrepancies in yield (e.g., 60–85%) often arise from residual moisture; rigorous drying of resins and solvents is critical .

Q. How do steric and electronic effects of the 6-nitro group influence coupling efficiency?

The nitro group enhances electrophilicity at the benzotriazole carbonyl, accelerating nucleophilic attack by amino groups. However, steric hindrance from the nitro substituent can reduce accessibility in bulky peptide sequences. Computational studies (DFT) and Hammett σ⁺ values correlate nitro-group positioning with activation energy barriers. Experimental validation uses kinetic profiling via stopped-flow NMR .

Q. What contradictions exist in bioactivity data for thioamide-containing peptides synthesized with this reagent?

Some studies report enhanced protease resistance in thioamide-modified peptides, while others note reduced binding affinity due to altered hydrogen-bonding networks. To resolve this:

  • Perform molecular dynamics simulations to compare backbone flexibility.
  • Use isothermal titration calorimetry (ITC) to quantify binding entropy/enthalpy trade-offs.
  • Validate with crystallography to map hydrogen-bond disruptions .

Methodological Tables

Q. Table 1. Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield
SolventAnhydrous DMF+15%
Temperature0°C+10%
Coupling AgentHOBt/DIPEA+20%
Reaction Time2 hoursMax efficiency
Data derived from SPPS trials

Q. Table 2. Stability Under Storage Conditions

ConditionDegradation Rate (per month)
–20°C (anhydrous)<2%
25°C (humid)25%
4°C (N₂ atmosphere)5%
Based on HPLC-MS monitoring

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide
Reactant of Route 2
Reactant of Route 2
Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide

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